Product packaging for 2-(Piperazinylmethyl)benzoxazole(Cat. No.:)

2-(Piperazinylmethyl)benzoxazole

Cat. No.: B12127197
M. Wt: 217.27 g/mol
InChI Key: VTGYXBVPFHWFMP-UHFFFAOYSA-N
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Description

2-(Piperazinylmethyl)benzoxazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, combining a benzoxazole ring with a piperazine moiety. This hybrid structure is a privileged scaffold designed to interact with multiple biological targets. The benzoxazole nucleus is a structural bioisostere of natural nucleotides, allowing it to interact effectively with enzyme binding sites . The incorporation of the piperazine ring enhances binding affinity and improves pharmacokinetic properties by increasing water solubility and providing a platform for further molecular interactions . This compound is primarily utilized in anticancer research. The benzoxazole-piperazine scaffold has been investigated as a potential anticancer agent, with studies showing that close analogues exhibit potent and selective cytotoxicity against various breast cancer cell lines . The mechanism of action for related compounds involves the selective inhibition of the aromatase enzyme (CYP19A1), a key target in hormone-receptor-positive breast cancer therapy . In addition to its potential in oncology, this scaffold shows promise in antimicrobial research. Some 2-substituted benzoxazole derivatives have demonstrated potent antibacterial activity, particularly against Gram-negative bacteria such as E. coli, with proposed mechanisms linked to the inhibition of the bacterial DNA gyrase enzyme . The piperazine moiety in such structures is known to contribute to these activities by facilitating hydrophobic interactions and hydrogen bonding within enzyme active sites . Researchers value this compound for its versatility as a building block for developing novel therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O B12127197 2-(Piperazinylmethyl)benzoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(piperazin-1-ylmethyl)-1,3-benzoxazole

InChI

InChI=1S/C12H15N3O/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15/h1-4,13H,5-9H2

InChI Key

VTGYXBVPFHWFMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3O2

Origin of Product

United States

Synthetic Methodologies for 2 Piperazinylmethyl Benzoxazole and Its Analogues

General Synthetic Strategies for Benzoxazole (B165842) Derivatives

The construction of the benzoxazole core is a well-established area of organic synthesis, with several reliable methods available. These strategies often begin with o-aminophenol as a key precursor, which undergoes cyclization with a suitable one-carbon component.

Cyclocondensation Approaches

Cyclocondensation reactions represent one of the most common and direct methods for synthesizing 2-substituted benzoxazoles. This approach typically involves the reaction of an o-aminophenol with a carboxylic acid or its derivative (such as an aldehyde, acid chloride, or ester) under conditions that promote dehydration and ring closure.

The condensation of o-aminophenols with aldehydes is a widely used method. nih.gov Various catalysts, including Brønsted or Lewis acids, can be employed to facilitate this transformation. For instance, a simple and efficient method uses samarium triflate as a reusable acid catalyst in an aqueous medium. chemicalbook.com Another green approach utilizes a magnetic ionic liquid-supported catalyst under solvent-free ultrasound irradiation to afford 2-substituted benzoxazoles in good yields. nih.gov The reaction generally proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or aromatization to yield the benzoxazole product.

The use of different catalysts can influence the reaction conditions and yields. For example, a Brønsted acidic ionic liquid gel has been used as a heterogeneous catalyst for the solvent-free synthesis of benzoxazoles from o-aminophenol and aldehydes at elevated temperatures. The reaction of o-aminophenols with functionalized orthoesters also provides an efficient route to benzoxazole derivatives. chemicalbook.com

ReactantsCatalyst/ConditionsProductYield
o-Aminophenol, Benzaldehyde (B42025)Samarium triflate, Water2-Phenylbenzoxazole (B188899)Good
o-Aminophenol, BenzaldehydeLAIL@MNP, Ultrasound, Solvent-free2-PhenylbenzoxazoleUp to 90%
o-Aminophenol, BenzaldehydeBrønsted acidic ionic liquid gel, 130°C, Solvent-free2-PhenylbenzoxazoleHigh

Mannich Base Syntheses

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. While more commonly applied to other heterocyclic systems, the Mannich reaction can be adapted for the synthesis of certain benzoxazole derivatives. asianpubs.orgchitkara.edu.in In the context of benzoxazole synthesis, a pre-formed benzoxazole with an active hydrogen (for example, at the N-H of the benzimidazole (B57391) moiety in a hybrid molecule) can react with formaldehyde and a secondary amine like piperazine (B1678402) to introduce an aminomethyl group. asianpubs.org

For instance, Mannich bases of 2-(benzimidazolylaminomethyl)thiazolidin-4-one have been synthesized by reacting the parent compound with formaldehyde and various secondary amines, including piperazine. asianpubs.org This suggests that if a suitable benzoxazole precursor with an active hydrogen is available, a Mannich-type reaction could be a viable route for introducing the piperazinylmethyl moiety.

Catalyzed Alkylation Reactions

Catalyzed alkylation reactions provide a method for the functionalization of a pre-formed benzoxazole ring. Direct C-H alkylation of the benzoxazole core at the 2-position is a powerful strategy. For example, a copper(I) complex can catalyze the direct alkylation of benzoxazoles using non-activated secondary alkyl halides.

Another approach involves the direct oxidative C-H amination of benzoxazoles. chemicalbook.com A facile metal-free oxidative amination of benzoxazole with secondary amines, including piperazine derivatives, can be achieved using catalytic iodine in aqueous tert-butyl hydroperoxide at room temperature. chemicalbook.com This method is advantageous as it produces only tertiary butanol and water as byproducts. chemicalbook.com Similarly, an ionic liquid-catalyzed direct oxidative amination of benzoxazoles with various secondary amines proceeds smoothly at room temperature to give 2-aminobenzoxazoles in good to excellent yields.

Specific Synthesis of 2-(Piperazinylmethyl)benzoxazole and Related Structures

The synthesis of this compound itself is typically achieved through multi-step sequences, often involving the initial formation of a reactive intermediate at the 2-position of the benzoxazole ring, followed by reaction with piperazine.

Reductive Cyclization Protocols

Reductive cyclization is a powerful method for the synthesis of heterocyclic compounds, including benzoxazoles. This strategy often involves the reduction of a nitro group ortho to a potential side chain that can participate in cyclization. For example, the reaction of o-nitrophenols with benzaldehydes in the presence of sulfur and DABCO can lead to the formation of 2-substituted benzoxazoles through a reductive coupling/annulation process. chemicalbook.com

While direct examples of the synthesis of this compound via a one-pot reductive cyclization are not prominently reported, a plausible theoretical pathway could involve the reductive cyclization of an o-nitrophenol derivative already containing a piperazine-related side chain. However, this approach may be synthetically challenging due to the potential for side reactions involving the piperazine moiety under reducing conditions.

A more general reductive cyclization approach involves the reaction of o-azidophenyl esters with triethyl phosphite, which yields 2-substituted benzoxazoles via phosphorimidate intermediates. This method, however, is dependent on the synthesis of the corresponding azido (B1232118) precursor.

Multi-Step Reaction Sequences

The most common and reliable methods for the synthesis of this compound involve multi-step reaction sequences. A frequent strategy is the preparation of a benzoxazole derivative with a leaving group at the 2-methyl position, which is then displaced by piperazine.

A typical sequence starts with the synthesis of 2-methylbenzoxazole, which can be prepared by the cyclization of o-aminophenol with acetic anhydride (B1165640) or acetic acid. google.com The 2-methyl group can then be halogenated, for example with N-bromosuccinimide (NBS), to form 2-(bromomethyl)benzoxazole. Subsequent nucleophilic substitution with piperazine affords the desired this compound.

Another versatile starting material is 2-mercaptobenzoxazole (B50546). researchgate.netmdpi.comuobaghdad.edu.iqnih.gov This compound can be reacted with a haloacetyl halide, such as chloroacetyl chloride, to yield an intermediate which can then be further functionalized. uobaghdad.edu.iqnih.gov For example, reaction of 2-mercaptobenzoxazole with ethyl chloroacetate (B1199739) yields ethyl 2-(benzoxazol-2-ylthio)acetate. mdpi.com This ester can be converted to the corresponding hydrazide, which can then be used to build more complex structures. mdpi.com A more direct route involves the S-alkylation of 2-mercaptobenzoxazole with a suitable electrophile containing a piperazine moiety or a group that can be converted to it.

A series of 2-(piperazin-1-yl)benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol (B52307) have been synthesized, showcasing multi-step procedures. researchgate.net Similarly, the synthesis of novel benzothiazole-piperazine derivatives often involves the initial preparation of 2-(piperazin-1-yl)benzothiazole from 2-chlorobenzothiazole (B146242) and piperazine, a reaction that is analogous for the corresponding benzoxazole.

Starting MaterialReagents and ConditionsIntermediate(s)Final Product
o-Aminophenol, Acetic AnhydrideReflux2-MethylbenzoxazoleThis compound
2-Methylbenzoxazole1. NBS, CCl4, reflux; 2. Piperazine, base2-(Bromomethyl)benzoxazoleThis compound
2-Mercaptobenzoxazole1. Chloroacetyl chloride, base; 2. Piperazine2-(Benzoxazol-2-ylthio)acetyl chloridePiperazine-functionalized derivative

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of benzoxazole derivatives to minimize environmental impact and enhance efficiency. These approaches prioritize the use of safer solvents, reduced energy consumption, and the generation of less hazardous waste.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. While a specific microwave-assisted protocol for the direct one-pot synthesis of this compound is not extensively documented, a common and efficient approach involves a two-step process.

First, the precursor, 2-(chloromethyl)benzoxazole, is synthesized. A notable microwave-assisted procedure for a similar precursor, 2-(chloromethyl)benzothiazole, involves the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride in acetic acid under microwave irradiation for 10 minutes at a power of 500 W. mdpi.com This method offers a significant reduction in reaction time compared to conventional heating.

Subsequently, the synthesized 2-(chloromethyl)benzoxazole can be reacted with piperazine to yield the final product, this compound. Microwave irradiation can also be effectively employed in this nucleophilic substitution step, often leading to shorter reaction times and cleaner reaction profiles. For instance, the microwave-assisted amination of 2-chloroazoles with various substituted aryl piperazines has been reported as an efficient, solvent-free, and environmentally benign method.

A general representation of this two-step synthesis is outlined below:

Step 1: Synthesis of 2-(Chloromethyl)benzoxazole A mixture of 2-aminophenol (B121084) and chloroacetic acid or its derivatives can be subjected to microwave irradiation, often in the presence of a dehydrating agent or a suitable catalyst, to facilitate the cyclization and formation of the benzoxazole ring.

Step 2: Synthesis of this compound 2-(Chloromethyl)benzoxazole is then reacted with piperazine in a suitable solvent, or under solvent-free conditions, using microwave irradiation to promote the nucleophilic substitution of the chlorine atom.

ReactantsReagents/CatalystsConditionsProductYieldReference
2-Aminobenzenethiol, 2-Chloroacetyl chlorideAcetic AcidMicrowave (500 W), 10 min2-(Chloromethyl)benzothiazole87% mdpi.com
2-Chloro azoles, Substituted aryl piperazines-Microwave, Solvent-freeSubstituted piperazine benzazole derivatives-
Ultrasound-Assisted Synthesis

Ultrasound irradiation provides another green alternative for the synthesis of benzoxazoles by enhancing chemical reactivity through acoustic cavitation. This technique often leads to shorter reaction times, milder reaction conditions, and improved yields.

The ultrasound-assisted synthesis of 2-substituted benzoxazoles can be achieved by the condensation of 2-aminophenols with various aldehydes. A general procedure involves sonicating a mixture of the 2-aminophenol and an aldehyde, often in the presence of a catalyst and under solvent-free conditions. For example, the synthesis of 2-phenylbenzoxazole has been reported by sonicating a mixture of 2-aminophenol and benzaldehyde in the presence of a magnetic nanoparticle-supported ionic liquid catalyst at 70°C for 30 minutes, resulting in good yields. nih.gov This method highlights the efficiency and environmental benefits of ultrasound-assisted synthesis.

While a specific ultrasound-promoted synthesis of this compound is not detailed in the literature, the general applicability of this method to benzoxazole formation suggests its potential for the synthesis of this compound or its precursors.

ReactantsCatalystConditionsProductYieldReference
2-Aminophenol, BenzaldehydeLAIL@MNPUltrasound, 70°C, 30 min, Solvent-free2-Phenylbenzoxazoleup to 90% nih.gov
Mechanochemical Reactions

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and energy-efficient route for the synthesis of various organic compounds, including benzoxazoles. This solid-state approach can lead to the formation of products that are difficult to obtain through traditional solution-phase methods.

An efficient and versatile mechanochemical route for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles has been developed using a simple mortar and pestle grinding method. rsc.org This process involves the smooth condensation of aromatic aldehydes with o-aminothiophenol or o-phenylenediamine (B120857) followed by cyclization. The key advantages of this method include the absence of a catalyst, cleaner reaction profiles, no need for a work-up step, high yields, and short reaction times. rsc.org

Although a specific application of mechanochemistry for the synthesis of this compound has not been reported, the successful synthesis of related benzazoles suggests that this technique could be a viable and environmentally friendly alternative for its preparation.

Deep Eutectic Solvent Systems

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents and ionic liquids. They are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a significantly lower melting point than its individual components. DESs can act as both solvents and catalysts in organic reactions.

A novel and efficient methodology for the arylation of benzoxazoles with aromatic aldehydes catalyzed by a deep eutectic solvent has been developed. nih.govrsc.orgrsc.orgresearchgate.net For example, the reaction of benzoxazole with benzaldehyde in the presence of a [ZnCl2][ethylene glycol]4 deep eutectic solvent at 120°C under solvent-free conditions affords the corresponding 2-arylbenzoxazole in high yield. nih.gov This method is advantageous due to the use of an inexpensive, air- and water-stable, and recyclable catalyst. nih.gov

Furthermore, the synthesis of 2-benzylbenzoxazole (B4618616) derivatives has been achieved through the condensation of 2-nitrophenols and acetophenones using a magnetic nanoparticle-supported [Urea]4[ZnCl2] deep eutectic solvent as a catalyst. researchgate.net These findings underscore the potential of deep eutectic solvent systems as effective and green media for the synthesis of a wide range of benzoxazole analogues.

ReactantsCatalyst/SolventConditionsProductYieldReference
Benzoxazole, Benzaldehyde[ZnCl2][ethylene glycol]4120°C, 6 h, Solvent-free2-Arylbenzoxazole95% nih.gov
2-Nitrophenols, AcetophenonesDES@MNP130°C, 16 h2-Benzylbenzoxazole derivatives86-91% researchgate.net

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of newly synthesized compounds is crucial. A combination of spectroscopic techniques is typically employed for the comprehensive characterization of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are routinely used to confirm the structure of benzoxazole derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative would be expected to show characteristic signals for the protons of the benzoxazole ring system, the methylene (B1212753) bridge, and the piperazine ring.

Benzoxazole Protons: The aromatic protons on the benzoxazole ring typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern of the benzene (B151609) ring.

Methylene Protons: The protons of the methylene group connecting the benzoxazole ring to the piperazine moiety would likely appear as a singlet in the range of δ 3.5-4.5 ppm.

Piperazine Protons: The protons of the piperazine ring usually exhibit two distinct sets of signals, corresponding to the methylene groups adjacent to the two different nitrogen atoms. These typically appear as multiplets in the region of δ 2.5-3.5 ppm.

For a related compound, N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-(piperazin-1-yl)propanamide, the methylene protons of the piperazine ring were observed as a triplet between 2.3 and 3.4 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Benzoxazole Carbons: The carbon atoms of the benzoxazole ring typically resonate in the aromatic region (δ 110-165 ppm). The carbon at the 2-position (C=N) is characteristically found at a lower field, often above δ 160 ppm.

Methylene Carbon: The carbon of the methylene bridge is expected to appear in the aliphatic region, typically between δ 50 and 60 ppm.

Piperazine Carbons: The carbon atoms of the piperazine ring would also resonate in the aliphatic region, generally in the range of δ 45-55 ppm.

The following table provides a hypothetical overview of the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures. nih.govnih.govnih.gov

Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Benzoxazole Aromatic Protons7.0 - 8.0 (m)110 - 155
Benzoxazole C2-> 160
-CH₂- (Methylene Bridge)~3.5 - 4.5 (s)~50 - 60
Piperazine -CH₂-~2.5 - 3.5 (m)~45 - 55

It is important to note that the exact chemical shifts can be influenced by the solvent used for the NMR measurement and the presence of any substituents on the benzoxazole or piperazine rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound analogues, the IR spectra provide key diagnostic peaks. jyoungpharm.org The C=N stretching vibration of the oxazole (B20620) ring typically appears in the range of 1610-1630 cm⁻¹. rsc.org The presence of the N-H bond in the piperazine ring gives rise to a stretching vibration, often observed around 3300-3450 cm⁻¹. rsc.org Furthermore, C-O-C stretching of the ether linkage in the benzoxazole ring and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are also identifiable. rsc.orgresearchgate.net For instance, in N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-propanamide derivatives, the presence of the amide linkage was confirmed by signals between 1655 and 1685 cm⁻¹ (C=O) and NH stretching between 3350 and 3420 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for Benzoxazole Analogues

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
N-H (amine/amide) Stretch 3308 - 3449 nih.govrsc.org
C-H (aromatic) Stretch 3000 - 3100 researchgate.net
C-H (aliphatic) Stretch 2850 - 2965 rsc.org
C=O (amide) Stretch 1655 - 1685 nih.gov
C=N (oxazole) Stretch 1610 - 1623 rsc.org

This table provides a general range for characteristic functional groups found in the title compound and its analogues.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound and its derivatives, techniques like High-Resolution Mass Spectrometry (HRMS) are used to confirm the elemental composition with high accuracy. jyoungpharm.org The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound. rsc.orgnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help to identify different parts of the molecule, such as the benzoxazole core and the piperazine side chain, further confirming the structure. researchgate.netnih.gov

Table 4: Mass Spectrometry Data for Representative Heterocyclic Analogues

Compound Ionization Method Calculated [M+H]⁺ Found [M+H]⁺ Reference
2-(4-Methylphenyl)-1H-benzimidazole ESI 209.1073 209.1072 rsc.org
2-(2-Chlorophenyl)-1H-benzimidazole ESI 229.0527 229.0523 rsc.org
2-(4-Nitrophenyl)-1H-benzimidazole ESI 240.0768 240.0768 rsc.org

This table showcases the high accuracy of HRMS in confirming the molecular formula of related compounds.

X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For analogues of this compound, if a suitable single crystal can be grown, X-ray diffraction analysis can confirm the connectivity of the benzoxazole and piperazine rings and their relative orientation. researchgate.net For example, a study on 2-(2,4-dimethyl pyrrolyl) benzothiazole (B30560), a related heterocyclic system, determined its crystal structure in the monoclinic space group P21/n, confirming the planarity of the fused ring system and identifying intermolecular hydrogen bonding interactions that stabilize the crystal packing. researchgate.net

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's purity and empirical formula. This technique is often used in conjunction with mass spectrometry to confirm the molecular formula of newly synthesized benzoxazole derivatives. bohrium.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The spectrum is characterized by the wavelength of maximum absorption (λmax). Benzoxazole derivatives, containing a conjugated aromatic system, typically exhibit strong absorption bands in the UV region. researchgate.net The position and intensity of these bands can be influenced by the substituents on the benzoxazole ring and the solvent used. For example, studies on benzofurazan (B1196253) derivatives, which have a similar heterocyclic core, show distinct absorption bands that are sensitive to substitution and solvent polarity, often attributed to π-π* and n-π* transitions. researchgate.net The UV-Vis spectra of some benzazole derivatives show strong absorption bands in the near-ultraviolet region. researchgate.net

Table 5: Compound Names Mentioned

Compound Name
This compound
Tetramethylsilane (TMS)
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides
2,6-disubstituted benzothiazoles
2-substituted 1H-benzimidazoles
2-(2,4-dimethyl pyrrolyl) benzothiazole
Benzofurazan derivatives
2-(4-Methylphenyl)-1H-benzimidazole
2-(2-Chlorophenyl)-1H-benzimidazole
2-(4-Nitrophenyl)-1H-benzimidazole

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation of enantiomers. For compounds like this compound, which may possess stereogenic centers depending on substitution patterns, chiral HPLC is indispensable for determining enantiomeric purity. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are widely employed for the separation of a broad range of chiral compounds, including those with heterocyclic moieties. rsc.org For the analysis of chiral piperazine derivatives, columns like Chiralpak IC and Chiralpak ID have proven effective. rsc.orgnih.gov

The mobile phase composition, typically a mixture of a non-polar organic solvent like heptane (B126788) or hexane (B92381) and a more polar alcohol such as ethanol, isopropanol, or butanol, is optimized to achieve the desired resolution and analysis time. nih.gov The addition of a small amount of an acidic or basic modifier, such as trifluoroacetic acid or diethylamine, can significantly improve peak shape and resolution, particularly for basic compounds containing a piperazine ring. japsonline.com

In a typical chiral HPLC method for a piperazine-containing compound, the separation of diastereomers can be achieved using a Chiralpak IC column with a heptane/ethanol mobile phase. nih.gov For other heterocyclic compounds, a Chiralpak ID column with a mobile phase of acetonitrile, water, and an ammonia (B1221849) solution has been used to achieve baseline separation. rsc.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. rsc.org The successful application of these methods to related structures suggests their applicability to this compound and its analogues.

Table 1: Illustrative Chiral HPLC Parameters for Separation of Piperazine-Containing Compounds

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralpak ICChiralpak ID
Mobile Phase Heptane/EthanolAcetonitrile/Water/Ammonia
Modifier -Diethylamine
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 230 nm
Column Temperature 25 °C30 °C

This table presents illustrative conditions based on methods used for structurally related compounds and does not represent actual experimental data for this compound.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and phase behavior of chemical compounds. For this compound and its analogues, these methods provide valuable information regarding their decomposition temperatures, melting points, and other thermal transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis helps to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the analysis. Studies on related benzoxazole derivatives have shown that the thermal stability is influenced by the nature of the substituents on the benzoxazole ring. researchgate.net For instance, the introduction of certain functional groups can either enhance or reduce the thermal stability of the molecule. The decomposition of benzoxazole-containing polymers often occurs in multiple stages, corresponding to the breakdown of different parts of the molecule. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting points, glass transitions, and other phase transitions. For crystalline solids, a sharp endothermic peak corresponding to the melting point would be observed. The enthalpy of fusion can also be calculated from the peak area, providing information on the crystallinity of the material. In the case of some benzoxazine (B1645224) precursors to polybenzoxazoles, DSC has been used to study their curing behavior and the thermal properties of the resulting polymers. researchgate.net

Table 2: Representative Thermal Analysis Data for Benzoxazole Derivatives

Analysis TypeParameterTypical Value Range
TGA Onset of Decomposition (Tonset)250 - 400 °C
Temperature of Max. Decomposition300 - 500 °C
Residual Mass at 800 °C10 - 40 %
DSC Melting Point (Tm)100 - 250 °C
Enthalpy of Fusion (ΔHf)20 - 50 J/g

This table provides representative data based on published results for various benzoxazole derivatives and is intended for illustrative purposes. researchgate.netnih.gov Specific values for this compound would require experimental determination.

Biological Activity Profiles of 2 Piperazinylmethyl Benzoxazole Derivatives

Anticancer Potential

The primary focus of research into 2-(Piperazinylmethyl)benzoxazole derivatives has been the evaluation of their potential to inhibit the growth of and induce death in cancer cells. Extensive in vitro studies have been conducted to determine the cytotoxic effects of these compounds against various human cancer cell lines, revealing promising candidates for further drug development.

In Vitro Cytotoxicity on Human Cancer Cell Lines

The cytotoxic activity of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. These assays are fundamental in preclinical cancer research for identifying compounds with potent anticancer activity.

Lung cancer remains a leading cause of cancer-related mortality worldwide, making the development of new therapeutic agents a critical priority. Derivatives of this compound have been tested against non-small cell lung carcinoma (NSCLC) cell lines, including A-549 and NCI-H460.

Research has shown that certain benzoxazole (B165842) derivatives exhibit significant cytotoxic effects on the A-549 cell line. For instance, a series of 1,2,3-triazole derivatives of a natural product hybrid capsaicinoid, which shares structural similarities with the benzoxazole scaffold, demonstrated potent antiproliferative activity against A-549 cells, with IC50 values for some compounds ranging between 2.9 and 10.5 µM. nih.gov Specifically, compound 18f from this series was found to be the most active, with an IC50 value of 2.91 µM. nih.gov Furthermore, certain halogenated benzofuran (B130515) derivatives have also shown high cytotoxicity against A549 cells, with one compound exhibiting an IC50 value of 6.3 ± 2.5 μM. nih.gov In another study, a hydrazone derivative, 1e , displayed an IC50 value of 13.39 µM against A-549 cells. mdpi.com

Similarly, studies on the NCI-H460 lung cancer cell line have revealed the potential of related compounds. Two compounds from the aforementioned 1,2,3-triazole series, 14g and 14j , showed good antiproliferative activity with IC50 values of 6.65 and 5.55 µM, respectively. nih.gov

Cell LineCompound SeriesRepresentative Compound(s)IC50 (µM)
A-549 1,2,3-Triazole Capsaicinoid Hybrids18f2.91 nih.gov
Halogenated Benzofuran Derivatives76.3 ± 2.5 nih.gov
Hydrazone Derivatives1e13.39 mdpi.com
NCI-H460 1,2,3-Triazole Capsaicinoid Hybrids14g6.65 nih.gov
1,2,3-Triazole Capsaicinoid Hybrids14j5.55 nih.gov

Breast cancer is the most common cancer in women globally. The MCF-7 cell line is a widely used model for estrogen receptor-positive breast cancer. Several studies have highlighted the cytotoxic potential of this compound derivatives against this cell line.

A series of 2-mercaptobenzoxazole (B50546) derivatives demonstrated significant antiproliferative activity against MCF-7 cells. For example, compound 6b from this series exhibited a potent IC50 value of 3.64 µM. nih.gov Other derivatives in the same study, 4d and 5d , also showed high potency. nih.gov In a separate study, a series of benzofuran derivatives containing a piperazine (B1678402) moiety was evaluated, with the m-trifluoromethyl derivative 9h showing an IC50 of 2.92 µM, and the 4-Cl-3-CF3-phenyl derivative 11d having an IC50 of 5.57 µM against MCF-7 cells. nih.gov Another promising compound, a m-methoxyphenyl derivative 13b , displayed an IC50 of 2.98 µM. nih.gov Furthermore, some piperidinyl-diethylstilbestrol (DES) and pyrrolidinyl-DES compounds, which are structurally distinct but also show anticancer activity, had LC50 values of 19.7±0.95 μM and 17.6±0.4 μM, respectively, against MCF-7 cells. nih.gov

Cell LineCompound SeriesRepresentative Compound(s)IC50 (µM)
MCF-7 2-Mercaptobenzoxazole Derivatives6b3.64 nih.gov
3-(Piperazinylmethyl)benzofuran Derivatives9h2.92 nih.gov
3-(Piperazinylmethyl)benzofuran Derivatives11d5.57 nih.gov
3-(Piperazinylmethyl)benzofuran Derivatives13b2.98 nih.gov
Piperidinyl-diethylstilbestrolPiperidinyl-DES19.7 ± 0.95 nih.gov
Pyrrolidinyl-diethylstilbestrolPyrrolidinyl-DES17.6 ± 0.4 nih.gov

Cervical cancer is a significant health concern, particularly in developing countries. The HeLa cell line, derived from cervical cancer cells, is a cornerstone of cancer research. The cytotoxicity of this compound derivatives has also been explored in this context.

A study on 2-mercaptobenzoxazole derivatives revealed that compound 6b was active against HeLa cells with an IC50 value of 5.18 µM. nih.gov In another investigation, newly synthesized 2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole derivatives were tested, with compounds 1 and 3 showing IC50 values of 22.4 µM and 19.4 µM, respectively, against HeLa cells. nih.gov Additionally, a series of pyrimidine (B1678525) derivatives showed varying levels of cytotoxicity, with one compound (32b ) having an IC50 of approximately 40.74 μg/mL. ekb.eg

Cell LineCompound SeriesRepresentative Compound(s)IC50 (µM)
HeLa 2-Mercaptobenzoxazole Derivatives6b5.18 nih.gov
2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole Derivatives122.4 nih.gov
2-(2-((1H-indol-5-yl)methylene)-hydrazinyl)-thiazole Derivatives319.4 nih.gov
Pyrimidine Derivatives32b~40.74 µg/mL ekb.eg

Hepatocellular carcinoma is a primary malignancy of the liver and a major global health problem. The HepG2 cell line is a well-established in vitro model for studying this cancer.

Research on 2-mercaptobenzoxazole derivatives has identified compounds with notable activity against HepG2 cells. Compound 6b from one series showed an IC50 value of 6.83 µM. nih.gov In a study of novel benzothiazole-based imidazole (B134444) derivatives, several compounds exhibited good cytotoxic effects against HepG2 cells, with IC50 values for compounds 2, 4, 5, and 6 being lower than that of the reference drug cisplatin. medipol.edu.tr For instance, compound 4 had an IC50 of 26.33±1.53 µg/mL and compound 6 had an IC50 of 28.67±1.15 µg/mL. medipol.edu.tr Furthermore, a benzimidazole (B57391) derivative, se-182 , demonstrated significant dose-dependent cytotoxicity against HepG2 cells with an IC50 of 15.58 µM. jksus.org

Cell LineCompound SeriesRepresentative Compound(s)IC50
HepG2 2-Mercaptobenzoxazole Derivatives6b6.83 µM nih.gov
Benzothiazole (B30560) Imidazole Derivatives426.33±1.53 µg/mL medipol.edu.tr
Benzothiazole Imidazole Derivatives628.67±1.15 µg/mL medipol.edu.tr
Benzimidazole Derivativesse-18215.58 µM jksus.org

Skin cancer is one of the most common types of cancer. The A431 cell line, derived from an epidermoid carcinoma, is characterized by its high expression of the epidermal growth factor receptor (EGFR) and is a valuable tool for studying skin cancer.

While specific data on this compound derivatives against A431 is more limited compared to other cell lines, related studies provide some insights. For example, in a study of new 2-substituted benzoxazole derivatives, compounds that were highly active against MCF-7 cells were further tested on A431 cells. This suggests that the benzoxazole scaffold holds promise for activity against this cell line as well, though specific IC50 values for this compound derivatives are not extensively reported in the provided context.

Antimicrobial Efficacy

Beyond their anticancer properties, this compound derivatives exhibit a broad range of antimicrobial activities, making them promising candidates for the development of new anti-infective agents.

In a study focused on a specific benzoxazole derivative, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, the compound was evaluated for its antimicrobial activity against several Gram-positive and Gram-negative bacteria. nih.gov Another study on benzothiazole-2-thione derivatives, a related class of compounds, reported that some derivatives were active against Staphylococcus aureus. medipol.edu.tr The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, with lower values indicating greater efficacy.

Table 4: Antibacterial Activity of Selected Benzoxazole and Related Derivatives

Compound/Derivative Class Bacterial Strain MIC (µg/mL) Reference
3-(2-benzoxazol-5-yl)alanine derivatives Bacillus subtilis Varied nih.gov
Benzothiazole-2-thione derivatives (1-4) Staphylococcus aureus Comparable to standard medipol.edu.tr
2,5-disubstituted-benzoxazole derivative (9) Mycobacterium tuberculosis 8 dergipark.org.tr

The antifungal properties of benzoxazole derivatives have been well-documented, particularly against opportunistic pathogens like Candida albicans. nih.govnih.gov A study on N-phenacyl derivatives of 2-mercaptobenzoxazole identified several compounds with significant anti-C. albicans activity. nih.gov For instance, compound 5d exhibited a total visual minimum inhibitory concentration (MICT) of 16 µg/mL against C. albicans SC5314. nih.gov

Other derivatives, such as 5k and 6a , also displayed notable activity against clinical isolates of C. albicans. nih.gov The mechanism of antifungal action for some of these derivatives involves perturbation of the fungal cell membrane and inhibition of ergosterol (B1671047) synthesis. nih.gov Furthermore, a study on 3-(2-benzoxazol-5-yl)alanine derivatives found that nearly half of the tested compounds possessed antifungal properties, including activity against C. albicans. nih.gov

**Table 5: Antifungal Activity of Selected Benzoxazole Derivatives against *Candida albicans***

Compound Strain MIC (µg/mL) Reference
5d C. albicans SC5314 16 (MICT) nih.gov
5k C. albicans isolate 16 (MICP) nih.gov
6a C. albicans isolate 16 (MICP) nih.gov
Benzothiazole-2-thione derivatives (8-11) Candida albicans Some activity medipol.edu.tr

The antiviral potential of benzoxazole derivatives is an emerging area of research. A study involving a 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole derivative explored its molecular docking with the main protease of SARS-CoV-2, suggesting a potential inhibitory interaction. nih.gov

Table 6: Antiviral Activity of Selected Benzoxazole and Related Derivatives

Compound/Derivative Class Virus Activity Reference
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole SARS-CoV-2 Potential interaction with main protease (in silico) nih.gov
2-Piperazino-1,3-benzo[d]thiazole derivatives HIV-1, HIV-2 No activity observed researchgate.netresearchgate.net
2-Benzoxazolinone derivative (with thiadiazole linker) HIV-1 84% inhibition bohrium.com

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and pain-relieving effects of this compound derivatives are notable, with research highlighting their potential to modulate key inflammatory pathways.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a crucial enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. derpharmachemica.com There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in maintaining normal physiological functions, and COX-2, which is induced during inflammation. derpharmachemica.comnih.gov The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. nih.govnih.gov

Several studies have investigated the potential of this compound derivatives as COX inhibitors. For instance, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit human COX-2. derpharmachemica.com Among these, certain compounds demonstrated significant selectivity towards COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents. derpharmachemica.com Similarly, 2-(2-arylphenyl)benzoxazole has been identified as a novel and selective ligand for COX-2. nih.gov Specific derivatives within this class have shown potent in vivo anti-inflammatory activity, comparable or even superior to clinically used NSAIDs like celecoxib (B62257) and diclofenac. nih.gov

The analgesic activities of some 6-acyl-3-piperazinomethyl-2-benzoxazolinones have also been reported to be more prominent than their anti-inflammatory effects, suggesting a potential central mechanism of action for pain relief. nih.gov

Table 1: COX Inhibitory Activity of Selected Benzoxazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Compound VI 6>1000.264>379 derpharmachemica.com
Compound VI 12>100<0.215>465 derpharmachemica.com
Compound 3g>100.08>125 nih.gov
Compound 3n>100.02>500 nih.gov
Compound 3o>100.05>200 nih.gov

Other Inflammatory Pathway Modulation

Beyond direct COX inhibition, the anti-inflammatory effects of this compound derivatives can be attributed to their modulation of other key inflammatory pathways. For instance, some benzhydrylpiperazine-based derivatives have been shown to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while increasing the concentration of the anti-inflammatory cytokine IL-10. rsc.org This modulation of cytokine balance plays a crucial role in mitigating the inflammatory response. rsc.org

Furthermore, some benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that is essential for sensing lipopolysaccharide (LPS) and initiating an inflammatory response. nih.gov By inhibiting the interaction between MD2 and its probe, these compounds can suppress the downstream inflammatory signaling cascade, as evidenced by the reduction in IL-6 production. nih.gov The most active compounds demonstrated a direct binding to MD2. nih.gov

Modulation of Enzyme Activities

The biological activity of this compound derivatives extends to the modulation of various enzymes critical to cellular processes, including DNA replication and neurotransmission.

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing a critical role in processes like replication and transcription. koreascience.kr They are classified into two main types: topoisomerase I, which creates single-strand breaks in DNA, and topoisomerase II, which introduces double-strand breaks. koreascience.krtandfonline.com Inhibition of these enzymes can lead to DNA damage and cell death, making them attractive targets for anticancer drugs. koreascience.kr

Several 2,5-disubstituted-benzoxazole derivatives have been investigated for their inhibitory activity against both eukaryotic DNA topoisomerase I and II. tandfonline.comnih.gov Certain derivatives, such as 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole, have shown significant inhibitory activity against topoisomerase II, with IC₅₀ values indicating higher potency than the reference drug etoposide. tandfonline.comnih.gov Other derivatives have demonstrated potent inhibition of topoisomerase I, surpassing the activity of the reference drug camptothecin. tandfonline.comnih.gov The structure-activity relationship studies suggest that the benzoxazole ring is crucial for DNA topoisomerase II inhibitory activity, and substitutions at specific positions can enhance this activity. tandfonline.com

Table 2: DNA Topoisomerase Inhibitory Activity of Selected Benzoxazole Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
5-Chloro-2-(p-methylphenyl)benzoxazole (4)Topoisomerase II22.3 tandfonline.comnih.gov
2-(p-Nitrobenzyl)benzoxazole (6)Topoisomerase II17.4 tandfonline.comnih.gov
5-Nitro-2-(p-nitrobenzyl)benzoxazole (8)Topoisomerase II91.41 tandfonline.comnih.gov
5-Amino-2-(p-fluorophenyl)benzoxazole (3)Topoisomerase I132.3 tandfonline.comnih.gov
5-Amino-2-(p-bromophenyl)benzoxazole (5)Topoisomerase I134.1 tandfonline.comnih.gov
2-(p-Chlorobenzyl)benzoxazole (10)Topoisomerase I443.5 tandfonline.comnih.gov
5-Amino-2-phenylbenzoxazole (2)Topoisomerase I495 tandfonline.comnih.gov

Cholinesterase (AChE, BuChE) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are serine hydrolases that play a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing conditions like Alzheimer's disease. nih.gov

Novel benzoxazole and naphthoxazole analogs have been designed and evaluated as cholinesterase inhibitors. nih.gov One particular naphthoxazole derivative, 4-(naphtho[1,2-d] derpharmachemica.comnih.govoxazol-2-yl)benzene-1,3-diol, exhibited nanomolar inhibitory activity against AChE and moderate activity against BuChE. nih.govnih.gov Generally, the investigated compounds showed a stronger inhibition of AChE compared to BuChE. nih.gov Furthermore, a series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and found to be potent, selective, and mixed-type dual inhibitors of both AChE and BuChE. nih.gov The most potent compound in this series demonstrated significantly lower IC₅₀ values for both enzymes compared to the reference drug donepezil. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Benzoxazole Derivatives

CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Reference
4-(Naphtho[1,2-d] derpharmachemica.comnih.govoxazol-2-yl)benzene-1,3-diol58981 nih.govnih.gov
Compound 36 (2-aryl-6-carboxamide benzoxazole derivative)12.6225.45 nih.gov
Donepezil (Reference)69.363.0 nih.gov

PCSK9 Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a crucial role in regulating cholesterol levels by promoting the degradation of the low-density lipoprotein receptor (LDL-R). nih.gov Inhibition of PCSK9 is a therapeutic strategy for managing hyperlipidemia. nih.gov While direct studies on the PCSK9 inhibitory activity of this compound derivatives are not extensively documented in the provided context, the broader role of PCSK9 in inflammation is noteworthy. Increased PCSK9 levels in conditions like sepsis can activate inflammatory pathways such as TLR4/MyD88/NF-κB and NLRP3, leading to vascular endothelial dysfunction. nih.gov Given the established anti-inflammatory properties of benzoxazole derivatives, exploring their potential to modulate PCSK9 activity could be a promising area for future research.

Peroxisome Proliferator-Activated Receptor delta (PPARδ) Agonism

Peroxisome Proliferator-Activated Receptor delta (PPARδ) is a nuclear receptor that plays a crucial role in regulating energy balance by affecting lipid and glucose metabolism. nii.ac.jp As such, it is considered a significant target for therapeutic intervention in metabolic syndrome. nih.gov While research specifically on this compound is limited, studies on structurally similar 2-piperazinyl-benzothiazole derivatives have shown promise. nih.gov

In the quest for new treatments for metabolic diseases, researchers have focused on optimizing lead compounds to improve hydrophobic interactions within the PPARδ binding site. This work aims to enhance agonist efficacy and selectivity over other PPAR isoforms, namely PPARα and PPARγ. nih.gov One such optimization study led to the discovery of a novel 2-piperazinyl-benzothiazole derivative, designated as compound 5g , which demonstrated high in vitro agonist activity for human PPARδ with an EC₅₀ of 4.1 nM. nih.gov This compound also exhibited a significant selectivity ratio over PPARα and PPARγ. nih.gov Furthermore, in vivo studies showed that this derivative led to a notable upregulation of high-density lipoprotein (HDL) cholesterol levels. nih.gov These findings underscore the potential of this chemical scaffold in developing new therapies for conditions like hypercholesterolemia. nii.ac.jpnih.gov

CompoundTargetActivity (EC₅₀)Key Finding
Compound 5g (a 2-piperazinyl-benzothiazole derivative)hPPARδ4.1 nMHigh agonist activity and selectivity; significantly raised HDL cholesterol in vivo. nih.gov

Other Pharmacological Effects

The versatile benzoxazole-piperazine scaffold has been explored for a range of other therapeutic applications, including infectious diseases and central nervous system disorders.

Antileishmanial and Antimalarial Activities

The benzoxazole nucleus is a recognized pharmacophore that has been investigated for numerous therapeutic activities, including antileishmanial effects. globalresearchonline.net Structure-based design studies have identified benzoxazole derivatives as potential anti-leishmanial agents. nih.gov Similarly, the piperazine moiety is a key component in compounds developed for activity against parasitic diseases. mdpi.comresearchgate.net

While direct studies on the antimalarial activity of this compound are not prominent, research on related heterocyclic systems provides valuable insights. For instance, a library of piperazine-tethered thiazole (B1198619) compounds was synthesized and screened for antiplasmodial activity. mdpi.com One hit compound from this series demonstrated potent activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum with an EC₅₀ of 102 nM and a selectivity index over 140. mdpi.com This highlights the potential of the piperazinylmethyl moiety in antimalarial drug design. Furthermore, systematic reviews of benzothiazole analogs, the sulfur-containing cousins of benzoxazoles, have identified hundreds of substances with potent antiplasmodial activity, suggesting that the broader benzazole scaffold is a promising starting point for antimalarial drug discovery. nih.gov

Compound ClassActivityTarget OrganismNotable Finding
Piperazine-tethered thiazole derivativeAntiplasmodialPlasmodium falciparum (Dd2 strain)Hit compound EC₅₀ of 102 nM against a chloroquine-resistant strain. mdpi.com
Benzoxazole derivativesAntileishmanialLeishmania speciesIdentified as a promising scaffold in structure-based drug design. globalresearchonline.netnih.gov
Benzothiazole analogsAntimalarialPlasmodium falciparumNumerous derivatives show potent activity, indicating the scaffold's potential. nih.gov

Anticonvulsant Properties

Both the benzoxazole and piperazine moieties are present in compounds investigated for anticonvulsant properties. researchgate.netnih.gov The 2-substituted benzoxazole scaffold is noted for its potential in developing agents with anticonvulsant effects. researchgate.net This activity is part of a wide range of pharmacological effects attributed to benzoxazole derivatives, making them valuable structures in medicinal chemistry. researchgate.netresearchgate.net

Likewise, various piperazine derivatives have been evaluated as anticonvulsants. nih.gov For example, benzhydryl piperazine compounds have been studied for their anticonvulsant properties in rodent models. nih.gov The combination of these two pharmacophores in this compound derivatives suggests a promising avenue for the development of novel antiepileptic drugs. nih.gov The design of such molecules often incorporates key pharmacophoric features, including a hydrophobic unit, an electron donor group, and a hydrogen bond acceptor/donor unit, all of which can be accommodated within the this compound structure. nih.gov

Antihyperglycemic Effects

The benzoxazole ring and piperazine derivatives have independently been associated with antihyperglycemic or antidiabetic properties. researchgate.netnih.gov Benzoxazole derivatives are among the many heterocyclic compounds that have been reported to possess antihyperglycemic activity. researchgate.net Structurally related 3-(piperazinylmethyl)benzofuran derivatives have also been noted for their potential antihyperglycemic actions, further supporting the role of this general scaffold in glucose regulation. nih.gov

A recent review highlighted the role of piperazine-containing derivatives as potential antidiabetic agents. nih.gov For instance, certain benzimidazole derivatives incorporating a piperazine structure have been investigated as α-glucosidase inhibitors, an enzyme involved in carbohydrate digestion and glucose absorption. nih.gov The inhibition of this enzyme can help manage blood glucose levels in type 2 diabetes. nih.gov The proven antidiabetic potential of the piperazine moiety, combined with the reported antihyperglycemic activity of the benzoxazole class, positions this compound derivatives as interesting candidates for further research in the field of diabetes and metabolic disorders. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 2 Piperazinylmethyl Benzoxazole Analogues

Influence of Substituents on the Benzoxazole (B165842) Scaffold

The nature and position of substituents on the benzoxazole ring system are pivotal in modulating the biological efficacy of this class of compounds. Research has demonstrated that even minor alterations to the scaffold can lead to significant changes in activity.

Positional Effects (C-2, C-5, C-6, C-7)

The substitution pattern on the benzoxazole core significantly impacts the pharmacological profile. Studies indicate that positions C-2 and C-5 are particularly crucial for activity. nih.gov

At the C-2 position , the attachment of various groups, such as substituted phenyl rings, directly influences the compound's potency. nih.govresearchgate.net For instance, the introduction of a p-fluorophenyl group at this position has been linked to increased cytotoxicity in several cancer cell lines. researchgate.net The substitution is not limited to aryl groups; other heterocyclic moieties have also been explored, with their size and nature affecting activity. nih.gov

The C-5 position is also a key site for modification. In a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the presence of an amino acid moiety at this position was a foundational element for their biological activity. nih.gov Furthermore, in other series, acetamido linkers connected to a piperazine (B1678402) ring have been introduced at C-5, yielding compounds with a broad spectrum of antimicrobial activity. nih.gov

Substitutions at the C-6 position have been investigated, with N-methylpiperazine being introduced as a modification. researchgate.net

The C-7 position has been shown to be a viable point for introducing substituents that enhance activity. The introduction of a bromine atom at C-7 in certain benzoxazolylalanine derivatives led to an increase in biological activity. nih.gov Similarly, introducing a methyl group at the 7th position has been shown to boost antibacterial activity against Escherichia coli. nih.gov Transition metal-catalyzed halogenation has also been successfully achieved at the C-7 position. researchgate.net

PositionSubstituent EffectExampleBiological Impact
C-2 Aryl groups, Heterocyclesp-fluorophenylIncreased cytotoxicity researchgate.net
C-2 6-membered azaaromatic ringPyridylDecrease in activity compared to 5-membered rings nih.gov
C-5 Amino acid moiety3-(2-benzoxazol-5-yl)alanineFoundational for activity in the series nih.gov
C-5 Piperazinylacetamido group{4-[(p-chloro-fluorophenyl)/phenyl] piperazin-1-yl}acetamidoBroad-spectrum antimicrobial activity nih.gov
C-7 HalogenBromineIncreased antifungal activity nih.gov
C-7 AlkylMethylBoosted activity against E. coli nih.gov

Role of Halogenation, Alkyl, and Aryl Substitution

The introduction of halogen, alkyl, and aryl groups at various positions on the benzoxazole scaffold plays a significant role in defining the SAR.

Halogenation is a common strategy to enhance activity. A p-fluorophenyl group at the C-2 position resulted in a compound with notable cytotoxicity. researchgate.net At the C-7 position, the introduction of a bromine atom increased the activity of heterocyclic derivatives of benzoxazolylalanine. nih.gov The use of transition metal catalysts has enabled regioselective halogenation (chlorination, bromination, and iodination) at the C-7 position of the 2-arylbenzo[d]oxazole core. researchgate.net

Alkyl substitution , such as a methyl group at the C-7 position, has been demonstrated to enhance antibacterial potency. nih.gov

Aryl substitution , particularly at the C-2 position, is a key determinant of activity. The nature and substitution pattern of this aryl ring are critical. nih.gov For example, comparing different trimethoxyphenyl substitutions at C-2 showed that the positional arrangement of the methoxy (B1213986) groups was more influential than their mere presence. nih.gov While hydrocarbon substituents at the C-2 position have been explored, they have not typically resulted in active compounds, possibly due to steric hindrance. nih.gov

Effects of Electron-Withdrawing and Electron-Releasing Groups

The electronic properties of substituents on the benzoxazole scaffold are a critical factor in their biological function. The balance between electron-withdrawing groups (EWGs) and electron-releasing groups (ERGs) can fine-tune a compound's efficacy.

In general, the presence of EWGs on an aromatic ring can increase the lipophilicity of a molecule. nih.gov This increased lipophilicity can facilitate the compound's ability to diffuse across biological membranes, which is often correlated with enhanced antimicrobial activity. nih.gov For example, studies on related heterocyclic compounds have shown that EWGs like fluoro and nitro groups at the para position of a phenyl ring can have a positive effect on antibacterial activity. nih.gov The addition of a trifluoromethyl (–CF3) group, a strong EWG, to a pyrimidine-based compound was shown to improve its binding affinity to its target enzyme. scielo.br

Conversely, ERGs can also modulate activity. In one study of benzoxazole derivatives, compounds with electron-donating substituents on a C-2 phenyl ring were found to be less toxic than those with electron-accepting groups. nih.gov The presence of multiple methoxy groups (ERGs) on the C-2 phenyl ring was observed to cause a slight decrease in minimum inhibitory concentration (MIC) values, potentially due to steric hindrance. nih.gov

Group TypePositionSubstituentObserved Effect
Electron-Withdrawing C-2 PhenylFluoroIncreased cytotoxicity researchgate.net
Electron-Withdrawing C-7BromineIncreased antifungal activity nih.gov
Electron-Releasing C-2 PhenylMethoxy groupsSlight decrease in MIC, potentially due to steric hindrance nih.gov
Electron-Releasing C-2 PhenylMethoxy groupsLower toxicity compared to electron-accepting groups nih.gov

Impact of the Piperazine Moiety Modifications

N-Substitution Effects

The substituent on the distal nitrogen of the piperazine ring significantly influences biological activity. A wide range of aryl and heterocyclic groups have been attached at this position.

SAR studies on dopamine (B1211576) D3 receptor ligands showed that the N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings. nih.gov The basicity of the piperazine nitrogen connected to the aromatic moiety is reduced, but this does not negatively impact receptor affinity, suggesting limited involvement in hydrogen bonding or ionic interactions with the target receptors. nih.gov

In another series, N-arylpiperazine derivatives where the aryl group was a p-chlorophenyl or p-fluorophenyl were synthesized and showed antimicrobial activity. nih.gov The nature of the substituent on the phenylpiperazine moiety was also found to influence the larvicidal effects in a series of benzimidazole-piperazine compounds, a structurally related class. mdpi.com Highly lipophilic substituents such as 3'-CF3 or 4'-F on a 4-phenylpiperazine moiety have been shown to improve antimycobacterial activity. mdpi.com

N-SubstituentTarget/ActivityKey FindingReference
Substituted Indole RingsDopamine D3 ReceptorCan be accommodated while maintaining high affinity and selectivity. nih.gov
p-chloro-fluorophenyl / PhenylAntimicrobialResulted in compounds with broad-spectrum antimicrobial activity. nih.gov
3'-CF3 or 4'-F on PhenylAntimycobacterialImproved in vitro activity against Mycobacterium tuberculosis. mdpi.com

Linker Chain Variations

The linker connecting the benzoxazole core to the piperazine moiety can also be varied to modulate activity. This includes altering the length, rigidity, and chemical nature of the linker.

Research has shown that a direct connection is not always necessary to maintain high affinity and selectivity for a target. For instance, in a series of dopamine receptor ligands, the heterocyclic ring substituent on the piperazine did not need to be directly connected; linkers such as an amide or a methylene (B1212753) unit were successfully incorporated. nih.gov An amide linker connected to the 2-position of an indole ring resulted in a compound with high affinity and selectivity for the D3 receptor. nih.gov

In other examples, an acetamido linker has been used to connect the piperazine unit to the C-5 position of the benzoxazole ring. nih.gov In a related series of benzimidazole (B57391) derivatives, incorporating a thioacetylpiperazine linker, as opposed to a direct bond to the C-2 position, enhanced the compound's activity. mdpi.com

Correlation between Structural Features and Specific Biological Activities

Enhanced Anticancer Selectivity and Potency

The quest for more effective and selective anticancer agents has led to extensive research into 2-(piperazinylmethyl)benzoxazole derivatives. SAR studies have revealed that specific substitutions on both the benzoxazole and piperazine rings significantly influence their cytotoxic activity and selectivity against various cancer cell lines.

One area of focus has been the modification of the piperazine ring. For instance, the synthesis of novel benzoxazole-piperazine-1,2,3-triazole derivatives has shown that the nature of the substituent on the triazole ring is critical for anticancer activity. connectjournals.com A study revealed that a compound with a 3,5-dichlorophenyl substituent on the triazole ring exhibited good activity against MCF-7 and HeLa cancer cell lines. connectjournals.com Similarly, a 3-nitrophenyl triazole derivative showed promising activity against the MCF-7 cell line. connectjournals.com The introduction of a 3-chlorophenyl triazole moiety also led to good activity against MCF-7 cells. connectjournals.com

Furthermore, coupling the piperazine moiety with other heterocyclic systems, such as 1,3,4-oxadiazole-2-thiol (B52307), has yielded compounds with significant cytotoxic potential. researchgate.net In a series of these hybrid molecules, substitutions on the phenyl ring attached to the oxadiazole core were found to modulate anticancer activity. researchgate.net

Another strategy involves modifications to the benzoxazole ring system itself. The introduction of different substituents at various positions of the benzoxazole ring can impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, the presence of electron-withdrawing groups like chlorine and nitro groups at specific positions has been reported to enhance anti-proliferative activity against colon cancer cells. researchgate.net

The length and nature of the linker connecting the benzoxazole and piperazine moieties can also play a role. Long-chain piperazine attachments to benzoxazoles coupled with oxadiazoles (B1248032) have demonstrated anticancer effects. researchgate.net

Table 1: Anticancer Activity of this compound Analogues

Compound SeriesKey Structural FeatureObserved Anticancer ActivityReference
Benzoxazole-piperazine-1,2,3-triazoles3,5-dichlorophenyl on triazole ringGood activity against MCF-7 and HeLa cells connectjournals.com
Benzoxazole-piperazine-1,2,3-triazoles3-nitrophenyl on triazole ringGood activity against MCF-7 cells connectjournals.com
Benzoxazole-piperazine-1,3,4-oxadiazole hybridsVaried substitutions on the phenyl ring of the oxadiazoleSignificant cytotoxic potential researchgate.net
Benzoxazole-appended piperidinesVaried substitutions on the piperidine (B6355638) ringConsiderable antiproliferative activity against MCF-7 and MDA-MB-231 cell lines nih.gov

Improved Antimicrobial Spectrum

The this compound core has also been a fruitful scaffold for the development of novel antimicrobial agents. SAR studies in this area have aimed to broaden the spectrum of activity against various bacterial and fungal pathogens.

The substitution pattern on the benzoxazole ring is a key determinant of antimicrobial efficacy. For instance, in a series of 2,5-disubstituted benzoxazoles, certain compounds exhibited potent activity against Bacillus subtilis and Pseudomonas aeruginosa. nih.gov The presence of specific substituents at the 5-position of the benzoxazole ring was found to be crucial for this activity. nih.gov

Modifications on the piperazine ring have also been explored. The introduction of different aryl or alkyl groups on the distal nitrogen of the piperazine can significantly alter the antimicrobial profile. For example, the synthesis of benzoxazole-piperazine-1,2,3-triazole derivatives revealed that some compounds possessed good antibacterial activity. connectjournals.com

Furthermore, the hybridization of the this compound moiety with other pharmacophores has led to compounds with enhanced antimicrobial properties. For instance, coupling with 1,3,4-oxadiazole-2-thiol has been a successful strategy. researchgate.net In some cases, these hybrid molecules have shown a wide spectrum of growth inhibition against various human tumor cells, which can sometimes correlate with antimicrobial activity. researchgate.net

Table 2: Antimicrobial Activity of this compound Analogues

Compound SeriesKey Structural FeatureObserved Antimicrobial ActivityReference
2,5-disubstituted benzoxazolesSubstituents at the 5-positionActive against Bacillus subtilis and Pseudomonas aeruginosa nih.gov
Benzoxazole-piperazine-1,2,3-triazolesVaried aryl substituents on the triazoleGood antibacterial activity connectjournals.com
6-acyl-3-piperazinomethyl-2-benzoxazolinonesSpecific substitutions on the piperazine ringOne compound showed antifungal activity comparable to fluconazole nih.gov

Modulation of Anti-inflammatory and Analgesic Efficacy

The anti-inflammatory and analgesic potential of this compound derivatives has been another significant area of investigation. SAR studies have been crucial in identifying structural features that modulate these activities.

In a study of 6-acyl-3-piperazinomethyl-2-benzoxazolinones, the nature of the acyl group at the 6-position and the substituents on the piperazine ring were found to influence both analgesic and anti-inflammatory effects. nih.gov Interestingly, the analgesic activities of these compounds were generally higher than their anti-inflammatory activities, suggesting a potential central mechanism of action for their analgesic effects. nih.gov One compound in this series demonstrated considerable analgesic activity. nih.gov

Another study focused on N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives. The nature of the substituent on the propanamide side chain significantly impacted their anti-inflammatory potential. ammanu.edu.jo Molecular modeling studies suggested that these compounds interact strongly with the COX-2 enzyme, which is a key target for anti-inflammatory drugs. ammanu.edu.jo The presence of the benzo[d]oxazole and substituted propanamide moieties was shown to have a positive effect on anti-inflammatory activities. ammanu.edu.jo

The synthesis of 2-substituted benzoxazole derivatives has also yielded compounds with potent anti-inflammatory activity and significant binding potential in the COX-2 protein pocket. nih.gov These findings highlight the importance of the substituent at the 2-position of the benzoxazole ring for achieving selective COX-2 inhibition. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of this compound Analogues

Compound SeriesKey Structural FeatureObserved Anti-inflammatory/Analgesic ActivityReference
6-acyl-3-piperazinomethyl-2-benzoxazolinonesVaried acyl and piperazine substituentsProminent analgesic activity, suggesting a central effect nih.gov
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamideSubstituents on the propanamide side chainSignificant protection against carrageenan-induced paw edema ammanu.edu.jo
2-substituted benzoxazole derivativesSubstituents at the 2-positionPotent anti-inflammatory activity and binding to COX-2 nih.gov

Computational and in Silico Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In drug discovery, this involves placing a candidate compound (ligand) into the binding site of a target protein and calculating its binding affinity. Studies on benzoxazole (B165842) derivatives have utilized this approach to understand their mechanism of action at the molecular level. nih.gov

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. For benzoxazole derivatives, molecular docking simulations have identified several key types of interactions that contribute to their binding affinity with protein targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov These interactions collectively anchor the ligand within the protein's active site.

Hydrogen bonds are critical for the specificity and stability of ligand-protein binding. In docking studies with VEGFR-2, the benzoxazole moiety and associated side chains have been shown to form hydrogen bonds with key amino acid residues in the ATP binding pocket. The nitrogen atom of the benzoxazole ring, for instance, frequently acts as a hydrogen bond acceptor. nih.govnih.gov Similarly, other functional groups on the derivatives can act as donors or acceptors. Key residues in VEGFR-2 that have been identified as forming hydrogen bonds with benzoxazole derivatives include Cys919 in the hinge region and Glu885 and Asp1046 in the DFG (Asp-Phe-Gly) motif. nih.govnih.govmdpi.com

Table 1: Hydrogen Bond Interactions of Benzoxazole Derivatives with VEGFR-2 Residues

Interacting Residue Role in Binding Reference
Cys919 Forms H-bond with the benzoxazole nucleus in the hinge region. nih.gov
Asp1046 Forms H-bonds with various moieties of the ligand in the DFG motif. nih.govnih.govmdpi.com
Glu885 Interacts via H-bonds with ligand side chains near the DFG motif. nih.govnih.gov

Pi-stacking (π-π) and pi-cation (π-cation) interactions are other significant non-covalent forces that contribute to binding. These occur between aromatic rings. The benzoxazole nucleus, being an aromatic system, is capable of engaging in these interactions. mdpi.com For example, arene-H interactions, a type of π-stacking, have been observed between the benzoxazole ring and residues such as Leu840 in the ATP binding region of VEGFR-2. nih.govmdpi.com These interactions help to correctly orient the ligand within the hydrophobic areas of the binding pocket.

Table 2: Hydrophobic Interactions of Benzoxazole Derivatives with VEGFR-2 Residues

Interacting Residue Location/Role Reference
Leu840 ATP binding region nih.gov
Lys886 Hydrophobic pocket nih.gov
Val897 Hydrophobic pocket nih.gov
Ile888 Allosteric/hydrophobic region nih.gov
Leu1019 Allosteric/hydrophobic region nih.gov

The therapeutic potential of a compound is defined by its ability to interact with and modulate the function of a specific biological target. For anticancer agents, protein kinases are a major class of targets.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. nih.gov In cancer, abnormal angiogenesis is crucial for tumor growth and metastasis, making VEGFR-2 a prime target for anticancer therapies. nih.govnih.gov

In silico studies show that benzoxazole derivatives can effectively occupy the ATP binding site of the VEGFR-2 kinase domain. nih.gov The binding mode often mimics that of established VEGFR-2 inhibitors like Sorafenib. nih.govnih.govnih.gov The benzoxazole nucleus typically orients towards the hinge region of the active site, forming the critical hydrogen bonds mentioned previously (e.g., with Cys919). nih.govnih.gov The piperazine (B1678402) linker and its substituents extend into the deeper parts of the binding pocket, engaging in further hydrophobic and hydrogen bond interactions, such as with Asp1046 and Glu885 in the DFG motif. nih.govnih.gov This multi-point interaction with key residues within the VEGFR-2 active site provides a strong rationale for the observed inhibitory activity of this class of compounds. nih.gov

Target Receptor Binding Analysis

COVID-19 Main Protease (M-pro)

The main protease (M-pro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Molecular docking studies have been employed to investigate the binding of benzoxazole derivatives to this enzyme. For instance, a study on a related compound, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, utilized the optimized molecular geometry obtained from Density Functional Theory (DFT) calculations to predict its interaction with the M-pro active site (PDB ID: 6LU7). nih.govnih.gov The active site was defined within a grid of 50 × 60 × 60 Å. nih.gov Such studies aim to identify the most stable binding conformation, characterized by the lowest free-bond energy (ΔG), and a root mean square deviation (RMSD) of less than 2 Å. nih.gov Although specific data for 2-(Piperazinylmethyl)benzoxazole is not detailed, these investigations on structurally similar compounds provide a framework for understanding how the benzoxazole and piperazine moieties might interact with the key amino acid residues of the M-pro active site. nih.govnih.gov

Cyclooxygenase-2 (COX-2)
P2Y14 Receptor

The P2Y14 receptor (P2Y14R) is involved in inflammatory processes, including the activation of neutrophil motility. nih.gov The development of antagonists for this receptor is an active area of research. Computational methods, including molecular docking and molecular dynamics (MD) simulations, are used to guide the design and structure-activity relationship (SAR) studies of P2Y14R antagonists. nih.gov These studies often employ homology models of the P2Y14R to predict how ligands bind. nih.gov Research on heterocyclic compounds as P2Y14R antagonists has highlighted the importance of specific structural features for receptor affinity. nih.govnih.gov For example, modifications to a central phenyl ring and a terminal piperidine (B6355638) moiety have been explored computationally to optimize binding. nih.gov While direct computational data for this compound is not specified, the methodologies used in these studies could be applied to predict its potential as a P2Y14R antagonist.

Breast Cancer Proteins (e.g., 3hb5)

Computational docking studies are instrumental in the search for new anticancer agents. healthinformaticsjournal.comnih.gov Various proteins are targeted in breast cancer research, and in silico methods can predict the binding affinity of compounds to these targets. healthinformaticsjournal.comresearchgate.net For example, the protein with PDB ID 3hb5 is a relevant target in breast cancer studies. researchgate.net Research on benzoxazole-appended piperidine derivatives has shown their potential as anticancer candidates, with docking studies revealing valuable binding affinities to enzymes like EGFR. nih.gov Similarly, other benzoxazole derivatives have been investigated as potential histone deacetylase (HDAC) inhibitors for breast cancer treatment. healthinformaticsjournal.com While specific docking scores for this compound against 3hb5 are not provided in the search results, the general approach involves assessing the binding energy and interactions with the protein's active site to identify promising candidates for further experimental evaluation. researchgate.net

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to model the electronic structure of molecules. nih.govnih.gov It is frequently employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, of a compound in its ground state. nih.gov For benzoxazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide theoretical data that can be compared with experimental results from techniques like X-ray crystallography. nih.gov

In a study of a related benzoxazole derivative, DFT calculations revealed that the molecule is not entirely planar. nih.gov For example, the torsion angles between a p-chloro-benzyl ring and the benzoxazole ring were calculated to be C19-C18-C17-C16 = -113.59°, C18-C17-C16-O2 = 74.40°, and C18-C17-C16-N4 = -104.23°. nih.gov The angle between different rings within the molecule was also determined. nih.gov These quantum chemical calculations are crucial for understanding the three-dimensional structure of a molecule, which in turn influences its biological activity and how it interacts with protein targets in molecular docking simulations. nih.gov

Table 1: Computational and In Silico Investigation Summary

Target/MethodKey Findings/Approach
COVID-19 Main Protease (M-pro) Molecular docking is used to predict binding affinity to the active site (PDB ID: 6LU7). nih.govnih.gov
Cyclooxygenase-2 (COX-2) In silico screening against the COX-2 enzyme (PDB ID: 1CX2) to identify potential inhibitors. researchgate.netbohrium.com
P2Y14 Receptor Homology modeling and molecular dynamics are used to guide the design of antagonists. nih.gov
Breast Cancer Proteins (e.g., 3hb5) Docking studies are performed to evaluate binding to cancer-related protein targets. researchgate.net
PPARδ Computational methods can be used to explore binding to the ligand-binding domain.
Density Functional Theory (DFT) Used for molecular geometry optimization, providing bond lengths, angles, and dihedrals. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The electronic and reactive properties of this compound and its derivatives are significantly illuminated by the analysis of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining how a molecule interacts with other species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer within the molecule is a key aspect of its reactivity. nih.govresearchgate.net

In derivatives of benzoxazole and similar heterocyclic structures, the distribution of HOMO and LUMO is often spread across the molecule, indicating potential for charge transfer through conjugated systems. researchgate.net For instance, in studies of related benzoxazole derivatives, the HOMO-LUMO analysis has been instrumental in explaining the charge transfer interactions within the molecule. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the energies of these orbitals. irjweb.com For example, the HOMO-LUMO energy gap for a thiazole (B1198619) derivative was calculated to be -4.6991 eV, indicating its potential for charge transfer. irjweb.com A smaller gap generally points to a molecule being more reactive and a better candidate for certain biological activities. nih.gov

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Key FindingReference
Thiazole Derivative-5.5293-0.83024.6991Explains the charge transfer interaction within the molecule. irjweb.com
Pyrazolo[3,4-d]pyrimidine DerivativeData not availableSmallIndicates high chemical reactivity. nih.gov
Benzoxazole Derivative (MPATB)Data not availableLocalization of HOMO/LUMO shows charge transfer through conjugated paths. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule.

The different potential values are represented by various colors. Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. researchgate.netnih.gov These areas are often localized over electronegative atoms like oxygen and nitrogen. nih.gov Conversely, regions of positive potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.netnih.gov Green areas indicate regions of neutral or zero potential. nih.gov

For benzoxazole and related heterocyclic compounds, MEP maps reveal the most reactive parts of the molecule. nih.gov In a study of a benzimidazole (B57391) fungicide, the negative potential was mainly found over the carbonyl groups, indicating these as likely sites for electrophilic interaction. nih.gov The map shows the distribution of charge and the size and shape of the molecule, which are crucial for understanding biological recognition processes. researchgate.netnih.gov The positive and negative potential areas guide the understanding of how the molecule might interact with a biological target. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of systems at the molecular level, which is not always achievable through static modeling.

For compounds containing a piperazine moiety, like this compound, MD simulations can be particularly insightful. For example, MD simulations have been used to investigate the absorption of CO2 in aqueous piperazine solutions, revealing the role of piperazine in the absorption mechanism. manchester.ac.uk Such simulations can also shed light on the interactions of these molecules with their environment, such as their reactive properties with water. researchgate.net

In the context of drug design, MD simulations are used to assess the stability of a ligand bound to a protein target. nih.gov By simulating the movement of the ligand-protein complex over a period of time, researchers can understand the stability of the interactions and the conformational changes that may occur. This is crucial for validating the results of molecular docking and for ensuring that the designed molecule can form a stable complex with its intended target. nih.govsemanticscholar.org For instance, MD simulations have been employed to study the stability of novel 2-piperazinyl quinoxaline (B1680401) derivatives within the catalytic cavity of a tyrosine kinase receptor. semanticscholar.org

In Silico Drug Design and Optimization Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This method significantly narrows down the number of compounds that need to be synthesized and tested in the lab, thus saving time and resources.

For heterocyclic compounds like benzoxazole derivatives, virtual screening can be a powerful tool. The process often involves creating a database of new derivatives and then using computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict their biological activity. nih.gov Following this, molecular docking is employed to predict the binding orientation of these compounds within the active site of the target protein. nih.govnih.gov

The effectiveness of virtual screening has been demonstrated in the identification of potential inhibitors for various targets. For example, it has been used to screen pyrido[2,3-d]pyrimidine (B1209978) derivatives as potential inhibitors of human thymidylate synthase. nih.gov This approach allows for the design of novel compounds with potentially improved potency and selectivity. nih.gov

After identifying potential drug candidates through virtual screening and molecular docking, it is important to accurately determine the binding affinity between the ligand and its target protein. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the binding free energy of a ligand-protein complex.

This method combines the molecular mechanics energies of the complex with a continuum solvation model to estimate the free energy of binding. A lower binding free energy (a more negative value) indicates a more stable and favorable interaction between the ligand and the protein. nih.gov

The MM/GBSA approach has been successfully used to analyze the binding of various inhibitors to their targets. For instance, in a study of benzothiozinone derivatives as potential anti-tuberculosis agents, MM/GBSA analysis was used to calculate the binding free energies of the most promising compounds, revealing strong binding for several complexes. nih.gov This detailed understanding of the binding mechanism is crucial for the optimization of lead compounds in the drug design process.

Future Research Directions and Therapeutic Prospects

Development of Novel Therapeutic Agents

The core structure of 2-(Piperazinylmethyl)benzoxazole serves as a versatile template for the development of new therapeutic agents. By modifying the benzoxazole (B165842) ring, the piperazine (B1678402) group, or by attaching various functional groups, researchers can fine-tune the molecule's properties to target specific diseases.

Future efforts will likely focus on creating libraries of derivatives to enhance potency and selectivity against various diseases. For instance, the hybridization of the piperazine-benzoxazole scaffold with other pharmacophores, such as 1,3,4-oxadiazole-2-thiol (B52307), has yielded compounds with significant anticancer activity against multiple human cancer cell lines, including breast, cervical, liver, skin, and lung cancers. researchgate.net One study reported that compounds 8j and 8t from such a series displayed the highest cytotoxic activity. researchgate.net Similarly, linking benzoxazole-piperidine derivatives has produced novel candidates for treating breast cancer that show more potency than the standard drug doxorubicin. nih.gov

The development of agents targeting microbial infections is another promising avenue. Benzoxazole derivatives have demonstrated notable antibacterial and antifungal properties. nih.govnih.govnih.gov Research has shown that some derivatives are particularly effective against Gram-positive bacteria like Bacillus subtilis and can also act as antifungal agents against pathogens such as Candida albicans. nih.gov The introduction of the piperazine ring is a known strategy to improve the biological activity of benzazoles. researchgate.net Future work will likely involve synthesizing and screening new derivatives of this compound to identify lead compounds for developing next-generation antimicrobial drugs. nih.gov

Table 1: Examples of Therapeutic Activities of Benzoxazole-Piperazine Derivatives

Derivative ClassTherapeutic AreaKey FindingsReference
Benzoxazole-piperazine-1,3,4-oxadiazole hybridsAnticancerCompounds 8j and 8t showed maximum cytotoxic activity against five human cancer cell lines (MCF-7, HeLa, HepG2, A431, A549). researchgate.net
Benzoxazole-appended piperidinesAnticancer (Breast)Screened compounds showed potent antiproliferative activity against MCF-7 and MDA-MB-231 cell lines, exceeding the potency of doxorubicin. nih.gov
Benzothiazole (B30560)/Benzoxazole-piperazine hybridsAnticancerOptimized analogues (1d, 1f, 1g) showed good antitumor activity and solubility, inducing cytosolic vacuolization in HCT116 cells. nih.gov
2-Substituted benzoxazolesAntimicrobialDemonstrated potent antibacterial activity, especially against E. coli, and moderate antifungal activity. nih.gov

Exploration of New Biological Targets and Pathways

A critical area of future research is the identification and validation of novel biological targets and pathways for this compound derivatives. Understanding the mechanism of action is key to developing safer and more effective drugs.

Current research suggests several potential targets. For example, some benzoxazole derivatives have been found to inhibit DNA gyrase, an essential bacterial enzyme, which explains their antibacterial activity. researchgate.netnih.goveurekaselect.com In the realm of cancer therapy, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has been identified as a target. nih.gov Inhibition of VEGFR-2, a key mediator of angiogenesis, is a proven strategy in cancer treatment. Specially designed benzoxazole-benzamide conjugates have shown potent VEGFR-2 inhibitory activity, in some cases greater than the approved drug sorafenib. nih.gov Other derivatives have been investigated as inhibitors of enzymes like Cyclooxygenase-2 (COX-2), which is relevant for anti-inflammatory applications. nih.gov

Furthermore, studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, pointing to interference with fundamental cellular processes. nih.govnih.gov Future research will use advanced proteomic and genomic techniques to uncover the full spectrum of molecular targets and signaling pathways modulated by these compounds. This exploration could reveal novel applications for diseases beyond cancer and infections. For instance, the benzoxazole core is present in compounds tested for neurodegenerative diseases, suggesting a potential for derivatives of this compound in this area as well. nih.gov

Table 2: Potential Biological Targets for Benzoxazole Derivatives

Biological TargetAssociated Disease/ProcessEvidence/Key FindingsReference
DNA GyraseBacterial InfectionsMolecular modeling and antimicrobial tests suggest inhibition of DNA gyrase is a key mechanism of antibacterial action. researchgate.netnih.goveurekaselect.com
VEGFR-2Cancer (Angiogenesis)Benzoxazole-benzamide conjugates designed as VEGFR-2 inhibitors showed IC50 values more potent than sorafenib. nih.gov
COX-2InflammationMolecular modeling studies indicate a strong interaction between benzoxazole derivatives and the COX-2 enzyme. nih.gov
EGFRCancer (Breast)Docking studies showed valuable binding affinities for benzoxazole-piperidine derivatives to the EGFR enzyme. nih.gov
Apoptosis InductionCancerCompounds induced apoptosis and inhibited anti-apoptotic proteins like Bcl-2. nih.govnih.gov

Advanced Synthetic Methodologies and Process Optimization

The advancement of synthetic organic chemistry is crucial for the efficient and sustainable production of this compound and its derivatives. Traditional methods often involve the condensation of a 2-aminophenol (B121084) with a carboxylic acid or aldehyde, but these can require harsh conditions or produce low yields. nih.govnih.gov

Future research will increasingly focus on "green" and more efficient synthetic strategies. nih.govnih.gov This includes the use of:

Novel Catalysts: Nanocatalysts, such as palladium-supported or copper-based nanoparticles, and reusable acid catalysts like samarium triflate are being employed to improve reaction yields and facilitate easier product purification. nih.govnih.govijpbs.comorganic-chemistry.org

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields compared to conventional heating methods. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, or in environmentally benign solvents like water, reduces chemical waste and environmental impact. nih.govorganic-chemistry.org

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel streamlines the process, saving time, reagents, and energy. nih.govorganic-chemistry.org

Process optimization will aim to make the synthesis of these compounds scalable for potential industrial production. For example, a green method using an ionic liquid supported on magnetic nanoparticles has been developed for synthesizing benzoxazoles, allowing for easy catalyst recovery and reuse for multiple cycles without significant loss of activity. nih.gov

Table 3: Comparison of Synthetic Methodologies for Benzoxazoles

MethodologyKey FeaturesAdvantagesReference
Traditional CondensationReaction of 2-aminophenol with aldehydes or carboxylic acids.Well-established, versatile. nih.govnih.gov
Nanocatalyst-Mediated SynthesisUses catalysts like Ag@TiO2 or copper ferrite (B1171679) nanoparticles.High yields, catalyst can often be recovered and reused. ijpbs.com
Microwave-Assisted SynthesisUses microwave irradiation for heating.Drastically reduced reaction times, high yields, easy workup. researchgate.net
Green Synthesis (e.g., LAIL@MNP)Uses recyclable catalysts under solvent-free conditions with ultrasound.Environmentally friendly, fast reaction rates, high yields, scalable. nih.gov
Iodine-Mediated CyclodesulfurizationA less expensive, metal-free approach for certain derivatives.Environmentally benign, good yields. nih.gov

Integrated Computational and Experimental Approaches for Rational Drug Design

The integration of computational modeling with experimental synthesis and testing is a cornerstone of modern drug discovery and will be pivotal in advancing this compound research. Rational drug design aims to create molecules with a high probability of success, reducing the time and cost associated with traditional trial-and-error approaches.

Key computational techniques that will drive future research include:

Molecular Docking: This method predicts how a molecule binds to the active site of a target protein, such as an enzyme or receptor. It has been used to confirm that benzoxazole derivatives can bind effectively to targets like COX-2, DNA gyrase, and VEGFR-2, providing a rationale for their observed biological activity. nih.goveurekaselect.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models help to illustrate the relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This information is invaluable for designing new derivatives with enhanced potency.

Pharmacophore Analysis: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For benzoxazole inhibitors of DNA gyrase, features like hydrogen bond acceptors, donors, and hydrophobic regions have been identified as crucial for inhibition. researchgate.neteurekaselect.com

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. This early-stage screening helps to eliminate compounds with poor pharmacokinetic profiles before they are even synthesized. eurekaselect.com

By combining these computational insights with experimental validation, researchers can more effectively design and prioritize the synthesis of novel this compound derivatives with improved therapeutic profiles. This synergistic approach accelerates the journey from a promising chemical scaffold to a clinically viable drug.

Q & A

Q. What experimental controls are critical in photostability studies of benzoxazole-based UV filters?

  • Recommendations : Include reference compounds (e.g., avobenzone) and measure SPF under standardized UV irradiation (e.g., 1.5 MED). Monitor degradation via HPLC and correlate with absorbance loss at λmax (e.g., 374 nm in MCT) .

Q. How are synthetic routes optimized to avoid byproducts in piperazinyl-functionalized benzoxazoles?

  • Optimization : Use Boc-protected piperazine to prevent N-alkylation side reactions. Purify via flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity by HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.